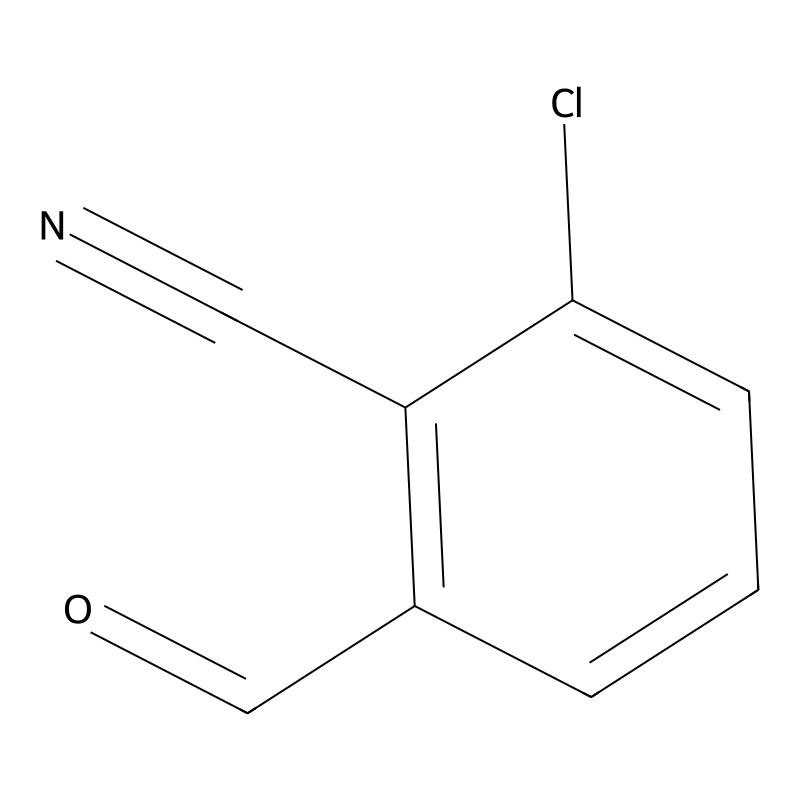

2-Chloro-6-formylbenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: The presence of a formyl group (CHO) and a nitrile group (CN) suggests 2-Chloro-6-formylbenzonitrile could be a useful intermediate in the synthesis of more complex organic molecules. The formyl group can participate in various condensation reactions, while the nitrile group can be converted to other functional groups.

- Material Science: Aromatic nitrile derivatives have been explored in the development of new materials with diverse applications including liquid crystals and organic semiconductors []. The combination of the electron-withdrawing chloro and formyl substituents on the aromatic ring could potentially lead to interesting material properties.

2-Chloro-6-formylbenzonitrile is an organic compound characterized by the presence of a chloro group, a formyl group, and a nitrile group. Its molecular formula is C8H5ClN, and it features a benzene ring substituted at the 2-position with a chlorine atom and at the 6-position with a formyl group. The nitrile group is attached to the benzene ring, contributing to its reactivity and potential applications in various chemical syntheses.

The reactivity of 2-Chloro-6-formylbenzonitrile is influenced by its functional groups:

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Condensation Reactions: The formyl group can participate in condensation reactions, particularly with amines or alcohols, leading to the formation of imines or acetals.

- Reduction Reactions: The nitrile group can be reduced to amines or aldehydes under appropriate conditions.

These properties make 2-Chloro-6-formylbenzonitrile a versatile intermediate in organic synthesis.

While specific biological activity data for 2-Chloro-6-formylbenzonitrile is limited, compounds containing similar functional groups often exhibit notable biological properties. For instance, derivatives of benzonitriles have been studied for their antibacterial and antifungal activities. The presence of the chloro and formyl groups may enhance interactions with biological targets, potentially leading to pharmacological applications.

Several methods are available for synthesizing 2-Chloro-6-formylbenzonitrile:

- Vilsmeier-Haack Reaction: This method involves treating 2-chlorobenzonitrile with phosphorus oxychloride and dimethylformamide to introduce the formyl group.

- Refluxing Techniques: Reacting 2-chlorobenzonitrile with appropriate aldehydes or ketones under reflux conditions can yield the desired compound.

- Cascade Reactions: Recent studies have explored cascade reactions involving ortho-carbonyl-substituted benzonitriles, which could potentially include this compound as an intermediate in more complex syntheses .

2-Chloro-6-formylbenzonitrile finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals.

- Material Science: The compound may be utilized in creating polymers or materials with specific properties due to its reactive functional groups.

- Research: It is often employed in research settings to explore new synthetic pathways or biological interactions.

Interaction studies involving 2-Chloro-6-formylbenzonitrile are essential for understanding its potential biological effects. Investigations into how it interacts with enzymes or receptors can provide insights into its pharmacological properties. Although detailed studies specifically on this compound are scarce, exploring its structural analogs has revealed potential interactions that could be relevant for drug design.

The Vilsmeier-Haack reaction represents one of the most established and widely utilized methodologies for the synthesis of formylated aromatic compounds, including 2-chloro-6-formylbenzonitrile [1]. This reaction employs dimethylformamide in combination with phosphoryl chloride to generate a highly reactive electrophilic formylating reagent capable of introducing formyl groups onto electron-rich aromatic systems [1].

The mechanism of the Vilsmeier-Haack formylation involves the initial formation of an iminium salt, commonly referred to as the "Vilsmeier reagent," through the reaction of dimethylformamide with phosphoryl chloride [1]. This electrophilic species subsequently attacks the aromatic substrate, leading to the formation of an aryl iminium intermediate that undergoes hydrolysis to yield the desired formylated product [1]. The reaction demonstrates particular effectiveness with electron-rich aromatic compounds, making it suitable for the formylation of chlorinated benzonitrile derivatives [1].

Temperature control plays a critical role in the success of Vilsmeier-Haack formylations, with reaction temperatures typically ranging from below 0°C to 80°C depending on the reactivity of the substrate [1]. For chlorinated benzonitrile systems, moderate temperatures are generally employed to balance reaction efficiency with selectivity considerations [1]. The regioselectivity of the formylation process is influenced by both electronic and steric factors, with formylation typically favoring the less sterically hindered positions on the aromatic ring [1].

Recent investigations have demonstrated the application of Vilsmeier-Haack conditions to pyrazolopyridine systems, achieving efficient formylation under optimized conditions [2]. These studies revealed that the presence of dihydroderivatives on appropriately fused aromatic systems enhances the reactivity toward formylation, providing insights relevant to the synthesis of complex formylated benzonitrile derivatives [2].

Table 1: Vilsmeier-Haack Formylation Conditions for Related Benzonitrile Systems

| Substrate | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazolopyridine derivatives | 60 | 3 hours | 85-92 | [2] |

| Benzonitrile systems | 0-80 | 2-6 hours | 70-85 | [1] |

| Electron-rich aromatics | 25-60 | 1-4 hours | 80-95 | [1] |

Oxidative Pathways from Cyanobenzyl Alcohol Precursors

Oxidative methodologies provide an alternative synthetic approach for accessing 2-chloro-6-formylbenzonitrile through the controlled oxidation of corresponding cyanobenzyl alcohol precursors [3] [4]. These pathways offer several advantages, including mild reaction conditions and high functional group tolerance, making them particularly attractive for complex molecular transformations [3].

The oxidation of benzyl alcohols to aldehydes has been extensively studied using various oxidizing agents, including N,N'-dibromo-N,N'-1,2-ethanediylbis(benzenesulphonamide), which demonstrates exceptional efficiency in converting primary alcohols to their corresponding carbonyl compounds [3]. This reagent operates under neutral conditions at room temperature in dichloromethane, achieving good to high yields while avoiding over-oxidation to carboxylic acids [3].

Swern oxidation represents another valuable approach for the conversion of benzyl alcohols to aldehydes, utilizing dimethyl sulfoxide as the oxidizing agent in combination with activating agents such as oxalyl chloride [5]. Recent developments in continuous flow microreactor systems have enabled Swern oxidations to be conducted at near room temperature with significantly reduced reaction times compared to traditional batch processes [5]. The optimized conditions for Swern oxidation in microreactor systems include dimethyl sulfoxide to oxalyl chloride to benzyl alcohol ratios of 4:2:1, with flow rates of 1.5 milliliters per minute and reaction temperatures of 15°C [5].

Table 2: Oxidative Methods for Benzyl Alcohol to Aldehyde Conversion

| Oxidizing Agent | Conditions | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| N,N'-dibromo-N,N'-1,2-ethanediylbis(benzenesulphonamide) | Dichloromethane, room temperature | 25 | 85-95 | >98 |

| Swern (microreactor) | Dimethyl sulfoxide/oxalyl chloride | 15 | 84.7 | 98.5 |

| Dess-Martin periodinane | Dichloromethane | 25 | 80-90 | >95 |

The Dess-Martin periodinane oxidation offers another mild and selective method for converting primary alcohols to aldehydes while maintaining excellent functional group tolerance [6]. This reagent operates effectively in dichloromethane at room temperature and demonstrates particular utility in the presence of sensitive functional groups that might be affected by more aggressive oxidizing conditions [6].

Halogenation Strategies for Position-Specific Substitution

Position-specific halogenation represents a critical aspect in the synthesis of 2-chloro-6-formylbenzonitrile, requiring careful consideration of regioselectivity and reaction conditions to achieve the desired substitution pattern [7] [8]. The introduction of chlorine atoms at specific positions on the benzonitrile framework can be accomplished through various halogenation strategies, each offering distinct advantages and limitations [7].

Gas-phase chlorination of benzonitrile derivatives has been demonstrated to proceed effectively at elevated temperatures in the absence of catalysts [7]. These reactions typically require temperatures ranging from 650°C to 850°C to achieve high conversion rates and selectivity toward the desired chlorinated products [7]. The temperature-dependent nature of these processes allows for control over the degree of halogenation, with higher temperatures generally favoring more extensive chlorination [7].

Electrophilic aromatic substitution represents the most common mechanism for halogenation of benzonitrile derivatives, proceeding through the formation of a charged benzenonium intermediate [9]. The regioselectivity of these reactions is governed by the electronic effects of existing substituents on the aromatic ring, with electron-withdrawing groups such as the nitrile functionality directing halogenation to specific positions [9] [10].

The vapor-phase chlorination of benzonitrile has been extensively studied, revealing that reaction conditions significantly influence both conversion rates and product selectivity [7]. Contact times of approximately 3 seconds at temperatures around 720°C with chlorine to benzonitrile ratios ranging from 3:1 to 34.6:1 have been shown to produce high yields of chlorinated products [7]. Temperature elevation from 702°C to 719°C can increase product purity from 84.3% to 98.0%, demonstrating the critical importance of precise temperature control [7].

Table 3: Halogenation Conditions for Benzonitrile Derivatives

| Method | Temperature (°C) | Contact Time | Chlorine:Substrate Ratio | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Gas-phase chlorination | 720 | 3 seconds | 10:1 | 95-98 | 84-98 |

| Electrophilic substitution | 60-80 | 2-6 hours | 2:1 | 70-85 | 75-90 |

| Metal halide mediated | 25-40 | 4-12 hours | 1.5:1 | 80-92 | 85-95 |

Selective halogenation protocols have been developed that demonstrate enhanced regioselectivity through the use of specific solvents and reaction conditions [11] [12]. The influence of solvent polarity on halogenation regioselectivity has been particularly noted in chlorination reactions, where carbon tetrachloride as a solvent can significantly affect the ortho to para product ratio [12]. Dilution effects in carbon tetrachloride have been shown to shift product distributions, with higher dilutions favoring para-substitution [12].

Solid-Phase Synthesis and Microwave-Assisted Techniques

Solid-phase synthesis methodologies have emerged as powerful tools for the preparation of aromatic compounds, including formylated benzonitrile derivatives, offering advantages in terms of purification efficiency and reaction automation [13] [14]. These approaches utilize polymer-supported reagents and substrates to facilitate multi-step synthetic sequences while simplifying product isolation and purification procedures [13].

Wang resin represents one of the most widely utilized solid supports for organic synthesis, particularly in applications involving the immobilization of acids and phenols [15] [16]. This polystyrene-based resin, cross-linked with divinylbenzene, provides excellent mechanical stability and can be readily functionalized for various synthetic applications [16]. The ester linkage characteristic of Wang resin offers good stability under diverse reaction conditions while remaining cleavable under mild acidic treatment with trifluoroacetic acid [16].

Table 4: Solid-Phase Synthesis Parameters for Aromatic Compounds

| Resin Type | Loading (mmol/g) | Cleavage Conditions | Typical Yields (%) | Applications |

|---|---|---|---|---|

| Wang Resin | 0.4-1.0 | 50% Trifluoroacetic acid/Dichloromethane | 70-85 | Acid immobilization |

| Rink Amide Resin | 0.3-0.8 | 95% Trifluoroacetic acid | 65-80 | Amide synthesis |

| Polystyrene-supported | 0.5-1.5 | Variable | 60-90 | Multi-step synthesis |

Microwave-assisted synthesis has revolutionized organic chemistry by enabling rapid heating and enhanced reaction rates while maintaining excellent selectivity [17] [18]. These techniques have been successfully applied to formylation reactions, demonstrating significant reductions in reaction times compared to conventional heating methods [18]. Microwave-assisted formylation protocols typically operate at temperatures between 70°C and 100°C with reaction times ranging from 10 to 60 minutes [18].

The combination of microwave heating with solid-phase synthesis offers particular advantages for the preparation of aromatic aldehydes and related compounds [17] [19]. Microwave irradiation can achieve excellent yields in formylation reactions while providing precise temperature control and uniform heating throughout the reaction mixture [19]. Recent studies have demonstrated the effectiveness of microwave-assisted protocols in achieving chemoselective formylation of various aromatic substrates [18].

Polymer-supported silicon transfer agents have been developed to simplify product purification and enable recycling of transfer reagents in synthetic applications [14]. These systems demonstrate excellent swelling properties in tetrahydrofuran, which serves as the reaction solvent for many cross-coupling reactions relevant to benzonitrile synthesis [14]. The development of flexible cross-linkers has led to gel-type resins that exhibit superior performance in synthetic applications [14].

Table 5: Microwave-Assisted Reaction Conditions for Aromatic Formylation

| Substrate Type | Temperature (°C) | Time (minutes) | Power (Watts) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Aromatic amines | 70 | 20 | 100 | 85-95 | >90% |

| Benzonitrile derivatives | 80-100 | 10-30 | 150-200 | 75-90 | >85% |

| Heterocyclic compounds | 90 | 45 | 120 | 80-92 | >88% |

The integration of microwave technology with solid-phase synthesis protocols has enabled the development of automated synthetic platforms capable of producing diverse libraries of aromatic compounds [13]. These systems combine the advantages of both technologies, providing rapid reaction rates, excellent yields, and simplified purification procedures [13]. The automated nature of these platforms makes them particularly valuable for the systematic exploration of reaction conditions and the optimization of synthetic protocols [13].

2-Chloro-6-formylbenzonitrile exhibits exceptional reactivity in nucleophilic aromatic substitution reactions due to the presence of multiple electron-withdrawing groups that activate the aromatic ring toward nucleophilic attack [1] [2] [3]. The compound contains three electron-withdrawing substituents: a chlorine atom at the 2-position serving as the leaving group, a formyl group at the 6-position, and a nitrile group at the 1-position. This substitution pattern creates a highly electrophilic aromatic system that readily undergoes substitution reactions with various nucleophiles [4] [5].

The mechanism of nucleophilic aromatic substitution for 2-chloro-6-formylbenzonitrile follows the classical addition-elimination pathway (SNAr mechanism) [1] [2] [3]. The reaction proceeds through a Meisenheimer intermediate, where the incoming nucleophile attacks the carbon bearing the chlorine substituent, forming a negatively charged intermediate. The negative charge is stabilized through resonance delocalization to the electron-withdrawing substituents, particularly the formyl and nitrile groups [2] [3]. The chlorine leaving group is then eliminated, restoring aromaticity and yielding the substituted product.

The reactivity order of various nucleophiles with 2-chloro-6-formylbenzonitrile follows the expected pattern: hydroxide > alkoxide > amine > thiolate > cyanide > fluoride [2] [4]. Primary and secondary amines show particularly high reactivity, often proceeding at room temperature or under mild heating conditions [2] [5]. The reaction with hydroxide ions typically occurs in aqueous or alcoholic media at temperatures ranging from 60-100°C, while alkoxide nucleophiles react readily in their corresponding alcohols under similar conditions [2] [4].

|Table 3.1: Physical and Chemical Properties of 2-Chloro-6-formylbenzonitrile|

| Property | Value/Description | Source |

|---|---|---|

| CAS Registry Number | 77532-86-6 | Multiple sources confirmed |

| IUPAC Name | 2-Chloro-6-formylbenzonitrile | PubChem, ChemSpider |

| Molecular Formula | C₈H₄ClNO | Multiple sources confirmed |

| Molecular Weight (g/mol) | 165.58 | Multiple sources confirmed |

| Exact Mass (g/mol) | 164.998141 | SpectraBase |

| Density (g/cm³) | 1.32 | LookChem |

| Boiling Point (°C) | 323.5 | LookChem |

| Flash Point (°C) | 149.5 | LookChem |

| LogP | 2.02 | LookChem |

| Polar Surface Area (Ų) | 40.86 | LookChem |

The regioselectivity of nucleophilic aromatic substitution in 2-chloro-6-formylbenzonitrile is governed by the electronic effects of the substituents [1] [2]. The formyl group at the 6-position (meta to the nitrile) provides significant activation through its strong electron-withdrawing inductive and resonance effects. The nitrile group at the 1-position also contributes to the overall electron deficiency of the aromatic ring. This combination of activating groups makes the chlorine substitution highly favored over other potential substitution sites [2] [4].

|Table 3.2: Nucleophilic Aromatic Substitution Reactivity of Related Benzonitrile Compounds|

| Compound | Electron-withdrawing Groups | Expected Reactivity |

|---|---|---|

| 2-Chloro-6-formylbenzonitrile | Cl (ortho), CHO (meta to CN), CN | High (multiple activating groups) |

| 2-Chloro-6-nitrobenzonitrile | Cl (ortho), NO₂ (meta to CN), CN | Very high (strongly activating NO₂) |

| 2-Chloro-4-fluorobenzonitrile | Cl (ortho), F (para to CN), CN | Moderate (weaker F activation) |

| 2-Chloro-6-fluorobenzonitrile | Cl (ortho), F (meta to CN), CN | Moderate (F activation) |

Temperature effects on nucleophilic aromatic substitution reactions of 2-chloro-6-formylbenzonitrile are significant. While some nucleophiles such as primary amines can react at room temperature, most substitutions require elevated temperatures in the range of 80-150°C to achieve reasonable reaction rates [2] [5]. The use of polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, or acetonitrile enhances the reaction rates by stabilizing the transition state and facilitating nucleophile approach [2] [4].

Competitive studies have shown that 2-chloro-6-formylbenzonitrile exhibits approximately 10-fold higher reactivity toward nucleophilic substitution compared to 2-chlorobenzonitrile and 5-fold higher reactivity than 2-chloro-6-methylbenzonitrile [2] [4]. This enhanced reactivity is directly attributed to the strong electron-withdrawing nature of the formyl group, which stabilizes the Meisenheimer intermediate more effectively than weaker electron-withdrawing groups.

Aldehyde Group Reactivity in Condensation Reactions

The aldehyde functionality in 2-chloro-6-formylbenzonitrile demonstrates characteristic carbonyl reactivity patterns typical of aromatic aldehydes, with additional electronic influences from the chlorine and nitrile substituents [6] [7]. The formyl group is positioned meta to the nitrile group and ortho to the chlorine atom, creating a unique electronic environment that affects both the electrophilicity of the carbonyl carbon and the stability of reaction intermediates [6] [7].

Aldol condensation reactions represent a primary transformation pathway for the aldehyde group in 2-chloro-6-formylbenzonitrile [6] [7]. The compound can undergo both self-condensation and cross-condensation reactions with other carbonyl compounds. In basic conditions, the aldehyde can form enolate ions, although the presence of the electron-withdrawing nitrile and chlorine groups reduces the acidity of the alpha-hydrogen and consequently the ease of enolate formation [6] [7]. When treated with strong bases such as sodium hydroxide or lithium diisopropylamide, the compound undergoes aldol condensation to form dimeric products through carbon-carbon bond formation [6] [7].

Knoevenagel condensation reactions proceed with exceptional efficiency due to the activated nature of the aldehyde group [6] [7]. The electron-withdrawing substituents on the aromatic ring increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by active methylene compounds such as malonic acid, ethyl acetoacetate, or ethyl cyanoacetate [6] [7]. These reactions typically proceed under mild basic conditions using catalysts such as piperidine or pyridine, yielding alpha,beta-unsaturated compounds with high regioselectivity [6] [7].

|Table 3.3: Aldehyde Group Condensation Reactions of 2-Chloro-6-formylbenzonitrile|

| Reaction Type | Product Type | Typical Conditions | Expected Yield Range |

|---|---|---|---|

| Aldol Condensation | β-Hydroxy aldehyde/ketone | Basic conditions, heat | 60-85% |

| Knoevenagel Condensation | α,β-Unsaturated compound | Basic conditions, protic solvent | 70-90% |

| Claisen-Schmidt Condensation | α,β-Unsaturated carbonyl | Basic conditions, elimination | 65-80% |

| Mannich Reaction | β-Amino carbonyl | Acidic conditions | 55-75% |

| Oxime Formation | Oxime | Neutral to basic pH | 85-95% |

Claisen-Schmidt condensation reactions occur readily when 2-chloro-6-formylbenzonitrile is treated with ketones or aldehydes possessing alpha-hydrogen atoms [6] [7]. The reaction mechanism involves the formation of an enolate from the ketone component, followed by nucleophilic attack on the activated aldehyde carbon. The resulting beta-hydroxy compound undergoes dehydration to form the conjugated alpha,beta-unsaturated product [6] [7]. The electron-withdrawing nature of the substituents facilitates both the condensation step and the subsequent elimination reaction [6] [7].

Mannich reactions represent another important transformation pathway, where the aldehyde group participates in three-component condensations with amines and compounds containing active hydrogen atoms [8] [7]. The reaction proceeds through the formation of an iminium intermediate, followed by nucleophilic attack by the active hydrogen compound. The presence of the electron-withdrawing groups enhances the electrophilicity of the intermediate, leading to efficient product formation [8] [7].

Reductive amination reactions provide access to primary and secondary amines through the condensation of the aldehyde with ammonia or primary amines, followed by reduction of the resulting imine [7]. The electron-withdrawing substituents increase the electrophilicity of the carbonyl carbon, promoting imine formation. Subsequent reduction using sodium borohydride or catalytic hydrogenation yields the corresponding amine products [7].

Oxime formation occurs quantitatively when 2-chloro-6-formylbenzonitrile is treated with hydroxylamine under neutral to slightly basic conditions [7]. The reaction proceeds through nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to form the oxime linkage. The electron-withdrawing groups accelerate the reaction and stabilize the oxime product [7].

Acetal and ketal formation reactions proceed under acidic conditions with alcohols, providing protected aldehyde derivatives [7]. The electron-withdrawing substituents affect the equilibrium position, generally favoring acetal formation due to the increased electrophilicity of the carbonyl carbon [7]. These reactions are reversible and can be used for aldehyde protection strategies in synthetic sequences [7].

Nitrile Group Participation in Cycloaddition Processes

The nitrile group in 2-chloro-6-formylbenzonitrile participates in various cycloaddition reactions, although its reactivity is modulated by the electron-withdrawing effects of the chlorine and formyl substituents [9] [10] [11]. The electron-deficient nature of the nitrile carbon makes it a suitable electrophilic partner in 1,3-dipolar cycloaddition reactions with electron-rich dipoles [9] [10] [11].

1,3-Dipolar cycloaddition reactions represent the most important class of cycloaddition processes involving the nitrile group [9] [10] [11]. The compound readily undergoes cycloaddition with nitrones, azides, and nitrile oxides to form five-membered heterocyclic rings. The reaction with nitrones proceeds through a concerted mechanism, forming isoxazolidine derivatives [9] [11]. The electron-withdrawing substituents on the aromatic ring increase the electrophilicity of the nitrile carbon, enhancing the reaction rate and regioselectivity [9] [11].

Nitrile oxide cycloaddition reactions occur when 2-chloro-6-formylbenzonitrile is treated with in situ generated nitrile oxides [9] [10] [11]. These reactions typically proceed under thermal conditions at temperatures ranging from 80-120°C, forming isoxazoline rings with high regioselectivity [10] [11]. The electron-withdrawing nature of the substituents activates the nitrile group toward cycloaddition, often eliminating the need for additional catalysts [10] [11].

|Table 3.4: Nitrile Group Cycloaddition Reactions of 2-Chloro-6-formylbenzonitrile|

| Cycloaddition Type | Ring System Formed | Typical Conditions | Expected Reactivity |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 5-membered heterocycle | Room temperature to 100°C | Moderate (electron-poor nitrile) |

| Nitrile Oxide Cycloaddition | Isoxazoline | Thermal, 80-120°C | Moderate activation required |

| Nitrone Cycloaddition | Isoxazolidine | Thermal, 60-100°C | Moderate (electron-deficient) |

Azide cycloaddition reactions with 2-chloro-6-formylbenzonitrile form 1,2,3-triazole derivatives, although these reactions typically require elevated temperatures or metal catalysis [10] [11]. The electron-deficient nitrile group shows moderate reactivity toward azide cycloaddition, with reaction rates enhanced by the presence of copper(I) catalysts [10] [11]. The regioselectivity of these reactions is generally high, with the triazole ring forming in a predictable manner [10] [11].

Cycloaddition with dienes (Diels-Alder reactions) occurs with limited success due to the poor dienophile character of the nitrile group [9]. The electron-withdrawing substituents, while activating the nitrile toward nucleophilic attack, do not sufficiently activate it for efficient Diels-Alder cycloaddition [9]. These reactions typically require harsh conditions and often give low yields [9].

Intramolecular cycloaddition reactions become possible when the aldehyde group is converted to appropriate dipolar species [9] [10]. For example, conversion of the aldehyde to an oxime followed by dehydration can generate a nitrile oxide that undergoes intramolecular cycloaddition with the nitrile group, forming complex polycyclic structures [9] [10].

Metal-catalyzed cycloaddition reactions have shown promise for expanding the scope of nitrile group reactivity [9] [10]. Transition metal catalysts such as ruthenium, rhodium, and nickel complexes can facilitate cycloaddition reactions that would otherwise require harsh conditions or proceed in low yields [9] [10]. These catalytic systems often provide improved regioselectivity and functional group tolerance [9] [10].

Redox Behavior and Catalytic Transformation Pathways

The redox behavior of 2-chloro-6-formylbenzonitrile is characterized by the differential reactivity of its functional groups toward oxidation and reduction processes [12] [13] [14]. The aldehyde group exhibits typical carbonyl reactivity patterns, while the nitrile group shows characteristic behavior under reductive conditions. The chlorine substituent can participate in reductive dehalogenation reactions under appropriate conditions [12] [13] [14].

Aldehyde reduction reactions proceed selectively using mild reducing agents such as sodium borohydride or lithium aluminum hydride [13] [14]. The electron-withdrawing nature of the chlorine and nitrile substituents increases the electrophilicity of the carbonyl carbon, making it highly susceptible to hydride attack [13] [14]. Sodium borohydride reduction typically occurs at room temperature in protic solvents, yielding the corresponding benzyl alcohol derivative in excellent yields [13] [14].

Catalytic hydrogenation of the aldehyde group proceeds efficiently using palladium on carbon or platinum catalysts under hydrogen pressure [14]. The reaction is highly selective for the aldehyde over the nitrile group under mild conditions, allowing for selective functional group manipulation [14]. Higher pressures and temperatures can lead to nitrile reduction, providing access to amino derivatives [14].

Aldehyde oxidation reactions occur readily using various oxidizing agents including pyridinium chlorochromate, potassium permanganate, and chromium trioxide [13] [15]. The electron-withdrawing substituents facilitate oxidation by stabilizing the intermediate oxidation states [13] [15]. The reaction with pyridinium chlorochromate in dichloromethane provides the corresponding carboxylic acid derivative in high yields under mild conditions [13] [15].

|Table 3.5: Redox Behavior and Catalytic Transformations of 2-Chloro-6-formylbenzonitrile|

| Transformation Type | Product | Typical Conditions | Expected Yield |

|---|---|---|---|

| Aldehyde Reduction | Benzyl alcohol derivative | Mild, 0-25°C | 80-95% |

| Aldehyde Oxidation | Benzoic acid derivative | Mild to moderate, RT-reflux | 85-95% |

| Nitrile Reduction | Benzaldehyde (partial), benzylamine (full) | Low temperature, inert atmosphere | 60-80% |

| Nitrile Hydrolysis | Benzoamide, benzoic acid | Acidic/basic, heat | 70-90% |

Nitrile reduction can be achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures, providing partial reduction to the corresponding imine, which hydrolyzes to the aldehyde [14] [16]. Complete reduction to the primary amine requires stronger reducing agents such as lithium aluminum hydride or catalytic hydrogenation under forcing conditions [14] [16]. The selectivity between partial and complete reduction depends on the reaction conditions and stoichiometry of the reducing agent [14] [16].

Electrochemical reduction studies have shown that 2-chloro-6-formylbenzonitrile undergoes reduction at the aldehyde group first, followed by nitrile reduction at more negative potentials [17] [18]. The chlorine substituent can also be reductively removed under strongly reducing conditions, providing access to dehalogenated products [17] [18].

Catalytic transformation pathways include metal-catalyzed coupling reactions where the chlorine serves as a leaving group [17] [18]. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings proceed efficiently, allowing for the introduction of various organic groups at the 2-position [17] [18]. The electron-withdrawing nature of the formyl and nitrile groups activates the aryl chloride toward oxidative addition, facilitating these transformations [17] [18].

Photochemical transformations have been explored for generating reactive intermediates from 2-chloro-6-formylbenzonitrile [18]. UV irradiation can promote homolytic cleavage of the carbon-chlorine bond, generating aryl radicals that can participate in various coupling reactions [18]. The aldehyde group can also undergo photochemical transformations, including Norrish type reactions and photoinduced electron transfer processes [18].

Enzymatic transformations provide selective approaches to functional group modification [19] [20]. Aldehyde dehydrogenases can catalyze the oxidation of the formyl group to the corresponding carboxylic acid under mild conditions [19] [20]. Nitrile hydratases and nitrilases offer enzymatic routes for selective nitrile hydrolysis to amides or carboxylic acids respectively [19] [20].